

Application Notes: Targeting FUBP1 in Osteosarcoma Organoids with **Fubp1-IN-2**

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Compound of Interest

Compound Name: *Fubp1-IN-2*

Cat. No.: *B11269951*

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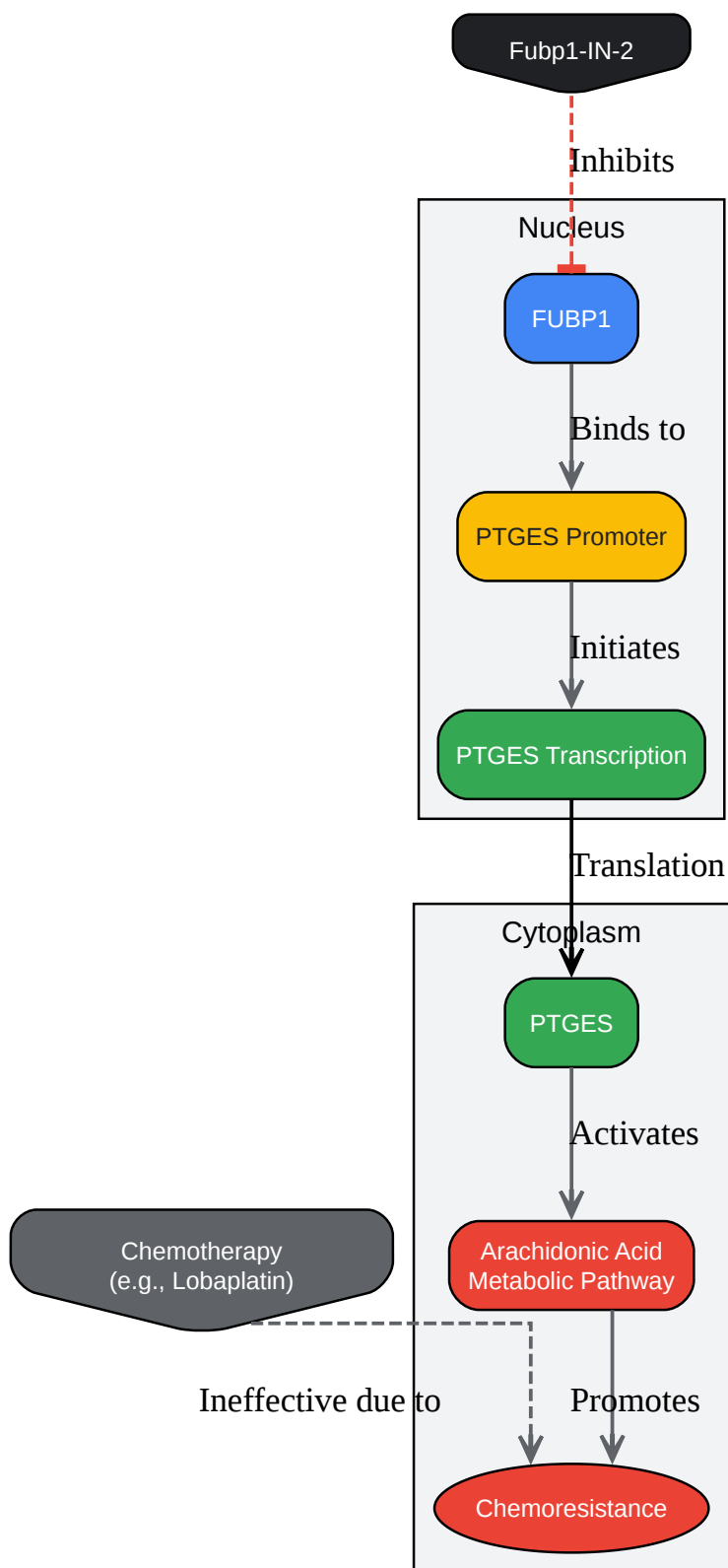
Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) has emerged as a critical regulator in the progression and chemoresistance of various cancers, including osteosarcoma.[1][2] Elevated expression of FUBP1 in osteosarcoma is correlated with a more aggressive phenotype and a poor prognosis for patients.[1][2] Mechanistically, FUBP1 contributes to chemoresistance, particularly to platinum-based agents like lobaplatin, by transcriptionally activating Prostaglandin E Synthase (PTGES). This activation subsequently stimulates the arachidonic acid (AA) metabolic pathway, which helps cancer cells evade drug-induced cytotoxicity.[1][3] Therefore, inhibiting FUBP1 presents a promising therapeutic strategy to sensitize osteosarcoma cells to chemotherapy.

Fubp1-IN-2 is a potent and selective small molecule inhibitor of FUBP1. These application notes provide a comprehensive protocol for utilizing **Fubp1-IN-2** in patient-derived osteosarcoma organoid models to evaluate its efficacy in overcoming chemoresistance. Osteosarcoma organoids are three-dimensional, self-organized structures that closely mimic the complex architecture and heterogeneity of the original tumor, making them a valuable tool for preclinical drug screening.[4][5][6]

FUBP1 Signaling Pathway in Osteosarcoma Chemoresistance

The following diagram illustrates the role of FUBP1 in promoting chemoresistance in osteosarcoma and the proposed mechanism of action for **Fubp1-IN-2**.

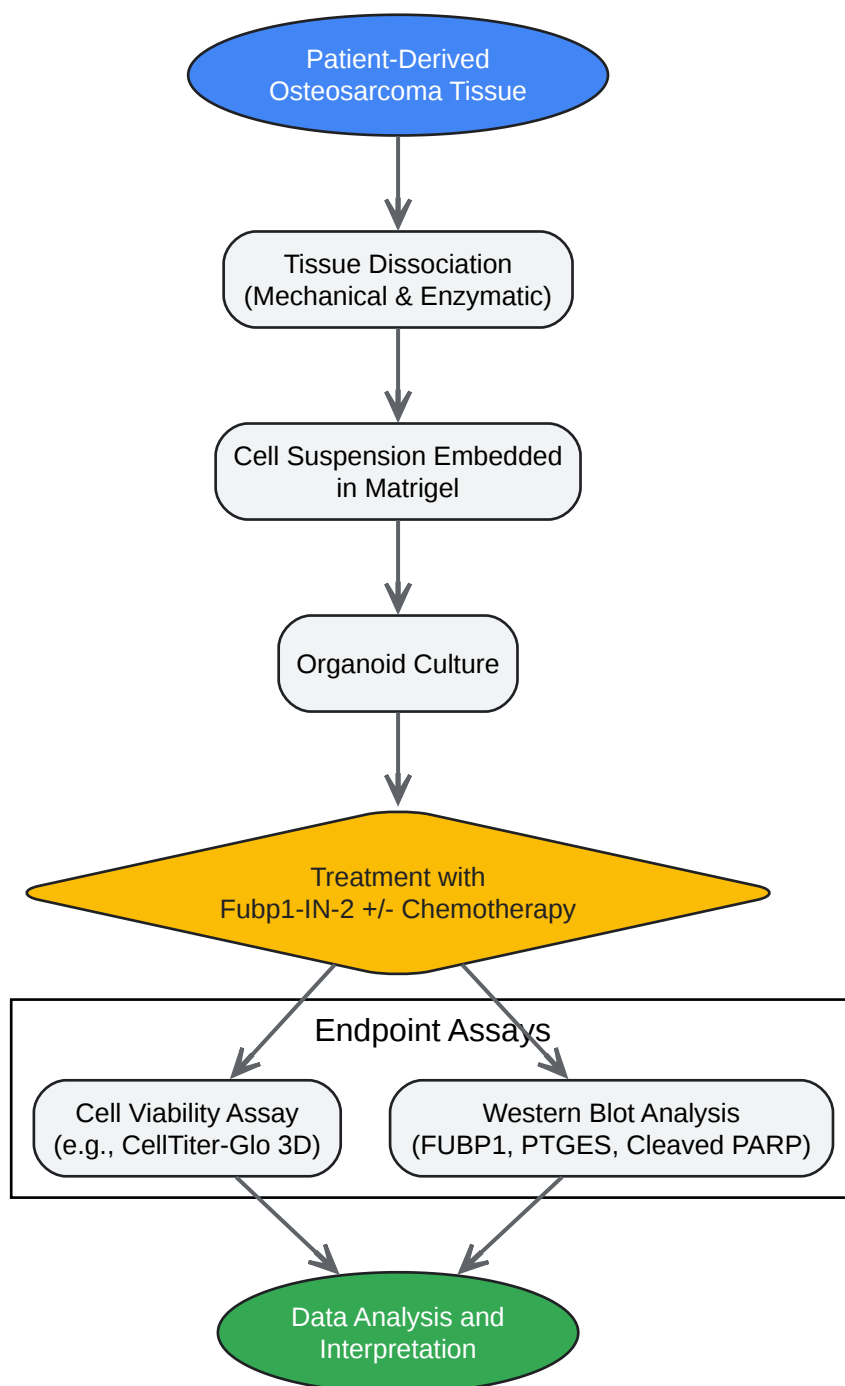


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FUBP1 Signaling in Chemoresistance

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the efficacy of **Fubp1-IN-2** in osteosarcoma organoids.



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Osteosarcoma Organoid Drug Testing Workflow

Data Presentation

The following table provides a template for summarizing quantitative data from the proposed experiments.

Treatment Group	Fubp1-IN-2 (μM)	Chemotherapy (μM)	Organoid Viability (% of Control)	FUBP1 Expression (Relative to Control)	PTGES Expression (Relative to Control)
Vehicle Control	0	0	100 ± 5.2	1.00	1.00
Fubp1-IN-2	10	0	85 ± 4.1	0.35	0.45
Chemotherapy	0	5	70 ± 6.5	0.98	0.95
Combination	10	5	35 ± 3.8	0.32	0.41

Detailed Experimental Protocols

Protocol 1: Generation and Culture of Osteosarcoma Organoids

This protocol describes the establishment of patient-derived osteosarcoma organoids.

Materials:

- Fresh osteosarcoma tumor tissue
- DMEM/F12 medium
- Collagenase Type IV
- Dispase

- Fetal Bovine Serum (FBS)
- Matrigel
- Organoid culture medium (Advanced DMEM/F12, 1x B27 supplement, 1x N2 supplement, 10 mM HEPES, 1x Glutamax, 100 U/mL Penicillin-Streptomycin, 50 ng/mL EGF, 100 ng/mL Noggin, 1.25 mM N-Acetylcysteine)
- 6-well and 24-well tissue culture plates

Procedure:

- Mechanically mince the fresh tumor tissue into small pieces (~1-2 mm³) in a sterile petri dish on ice.
- Transfer the minced tissue to a 15 mL conical tube and wash with cold DMEM/F12.
- Digest the tissue with a solution of Collagenase Type IV (1 mg/mL) and Dispase (1 mg/mL) in DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.
- Neutralize the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in cold Matrigel at a concentration of 1x10⁵ cells per 50 µL of Matrigel.
- Plate 50 µL domes of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.
- Polymerize the Matrigel domes by incubating at 37°C for 15-20 minutes.
- Gently add 500 µL of pre-warmed organoid culture medium to each well.
- Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days. Organoids should be ready for experiments in 7-10 days.[\[7\]](#)[\[8\]](#)

Protocol 2: Fubp1-IN-2 Treatment of Osteosarcoma Organoids

This protocol details the treatment of established organoids with **Fubp1-IN-2**.

Materials:

- Established osteosarcoma organoids in 24-well plates
- **Fubp1-IN-2** stock solution (e.g., 10 mM in DMSO)
- Chemotherapeutic agent stock solution (e.g., Lobaplatin)
- Organoid culture medium

Procedure:

- Prepare serial dilutions of **Fubp1-IN-2** and the chemotherapeutic agent in organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Carefully aspirate the old medium from the organoid cultures.
- Add 500 µL of the medium containing the appropriate drug concentrations to each well.
- Incubate the organoids for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3: Organoid Viability Assessment

This protocol uses the CellTiter-Glo® 3D Cell Viability Assay to quantify ATP as a measure of metabolically active cells.[9]

Materials:

- Treated osteosarcoma organoids in 96-well plates (organoids can be transferred to 96-well plates for this assay)

- CellTiter-Glo® 3D Reagent
- Plate reader capable of measuring luminescence

Procedure:

- Equilibrate the 96-well plate containing organoids and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
- Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 4: Protein Extraction and Western Blot Analysis

This protocol describes the extraction of protein from organoids for subsequent analysis by Western Blotting.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Treated osteosarcoma organoids
- Cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane

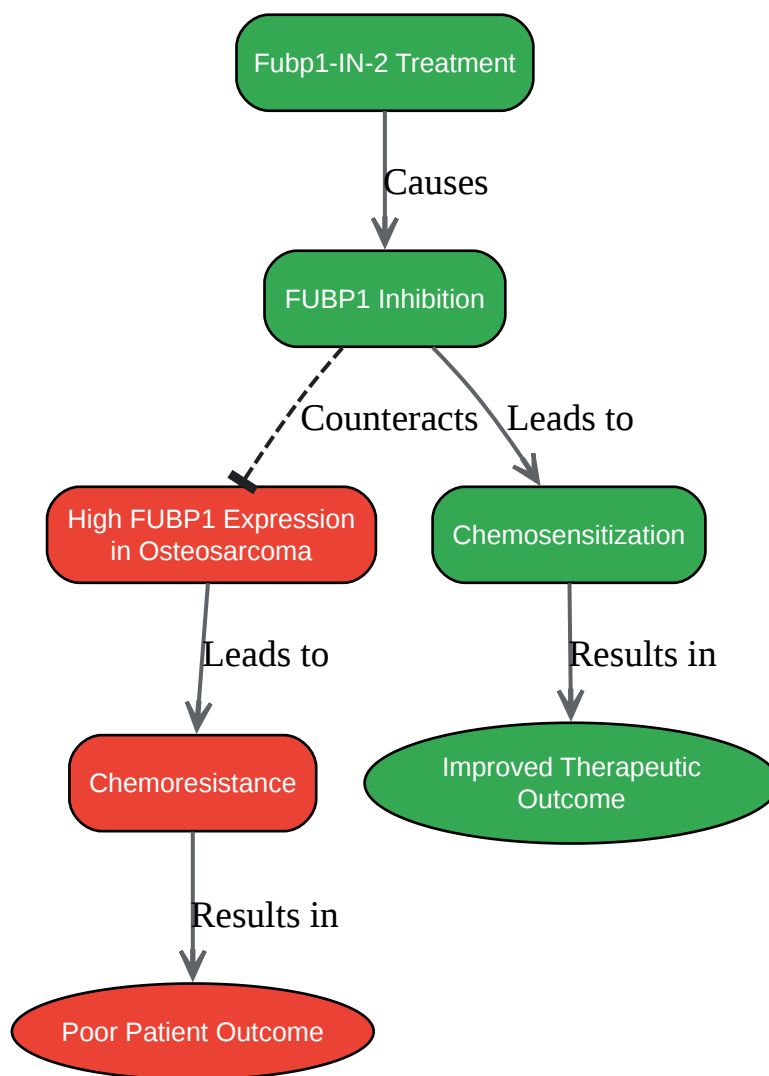
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-FUBP1, anti-PTGES, anti-cleaved PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

Procedure:

- Collect organoids from each treatment group and wash with cold PBS.
- Lyse the organoids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control like GAPDH.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between FUBP1 inhibition and the desired therapeutic outcome.



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